molecular formula C13H9F2NO2 B2572106 N-(3,4-difluorophenyl)-3-(2-furyl)acrylamide CAS No. 477867-10-0

N-(3,4-difluorophenyl)-3-(2-furyl)acrylamide

Cat. No.: B2572106
CAS No.: 477867-10-0
M. Wt: 249.217
InChI Key: CAOLIBGERUDYLC-GQCTYLIASA-N
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Description

N-(3,4-difluorophenyl)-3-(2-furyl)acrylamide is a useful research compound. Its molecular formula is C13H9F2NO2 and its molecular weight is 249.217. The purity is usually 95%.
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Biological Activity

N-(3,4-difluorophenyl)-3-(2-furyl)acrylamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of acrylamides, which are known for their diverse biological activities. The presence of difluorophenyl and furyl groups in its structure contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

  • Molecular Targets : The compound may interact with enzymes or receptors involved in critical cellular pathways such as apoptosis, inflammation, and cell growth modulation.
  • Signaling Pathways : It has been suggested that this compound could influence signaling pathways associated with cancer cell proliferation and survival, potentially making it a candidate for anticancer therapies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, studies involving human carcinoma cell lines have shown a dose-dependent reduction in cell viability .
  • In Vivo Studies : Animal models have been employed to evaluate the efficacy of this compound in tumor reduction. In a study involving mouse models treated with this compound, a notable decrease in tumor size was observed compared to control groups .

Antimicrobial Activity

Beyond its anticancer potential, this compound has also been investigated for its antimicrobial properties.

  • Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
  • Fungal Activity : Additionally, antifungal activities have been noted, indicating a broad spectrum of antimicrobial effects that could be harnessed for therapeutic applications.

Toxicity and Safety Profile

Understanding the safety profile is crucial for any therapeutic agent.

  • Genotoxicity Studies : Research into the genotoxicity of related compounds suggests that while some acrylamides may exhibit clastogenic effects (i.e., causing chromosomal breakage), this compound appears to have a favorable safety profile with minimal genotoxic effects observed in preliminary studies .
  • Dosage Considerations : Toxicological assessments indicate that the compound can be administered at specific doses without significant adverse effects. However, further studies are needed to establish comprehensive safety data across different models .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant tumor reduction in mouse models compared to controls.
Study 2Antimicrobial EffectsShowed effective inhibition against various bacterial strains.
Study 3Genotoxicity AssessmentIndicated low genotoxic potential with no significant chromosomal damage observed.

Properties

IUPAC Name

(E)-N-(3,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOLIBGERUDYLC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.